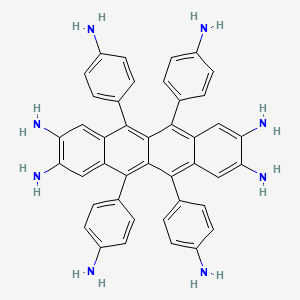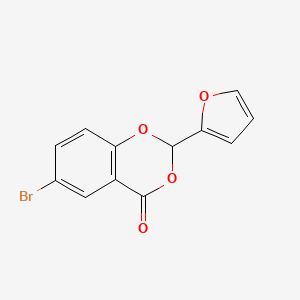![molecular formula C22H18N4O2S B14193349 n-(3-Acetylphenyl)-n'-[4-(4-aminothieno[3,2-c]pyridin-3-yl)phenyl]urea CAS No. 832694-60-7](/img/structure/B14193349.png)
n-(3-Acetylphenyl)-n'-[4-(4-aminothieno[3,2-c]pyridin-3-yl)phenyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-(3-Acetylphenyl)-n’-[4-(4-aminothieno[3,2-c]pyridin-3-yl)phenyl]urea: is a synthetic organic compound that belongs to the class of urea derivatives These compounds are known for their diverse biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-(3-Acetylphenyl)-n’-[4-(4-aminothieno[3,2-c]pyridin-3-yl)phenyl]urea typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the thienopyridine core: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the amino group: This step might involve nitration followed by reduction or direct amination.
Coupling with acetylphenyl isocyanate: The final step could involve the reaction of the aminothienopyridine derivative with 3-acetylphenyl isocyanate under controlled conditions to form the urea linkage.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
n-(3-Acetylphenyl)-n’-[4-(4-aminothieno[3,2-c]pyridin-3-yl)phenyl]urea: can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions could involve reagents like lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield corresponding ketones or carboxylic acids, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
n-(3-Acetylphenyl)-n’-[4-(4-aminothieno[3,2-c]pyridin-3-yl)phenyl]urea:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development, particularly for targeting specific enzymes or receptors.
Industry: Use in the development of new materials or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action for n-(3-Acetylphenyl)-n’-[4-(4-aminothieno[3,2-c]pyridin-3-yl)phenyl]urea would depend on its specific biological target. Generally, such compounds might interact with proteins or enzymes, inhibiting or modulating their activity. The molecular targets could include kinases, receptors, or other proteins involved in signaling pathways.
Comparison with Similar Compounds
Similar Compounds
n-(3-Acetylphenyl)-n’-[4-(4-aminothieno[3,2-c]pyridin-3-yl)phenyl]urea: can be compared with other urea derivatives, such as:
Uniqueness
The uniqueness of n-(3-Acetylphenyl)-n’-[4-(4-aminothieno[3,2-c]pyridin-3-yl)phenyl]urea lies in its specific structural features, such as the thienopyridine core and the acetylphenyl group. These features might confer unique biological activities or chemical reactivity compared to other similar compounds.
Properties
CAS No. |
832694-60-7 |
|---|---|
Molecular Formula |
C22H18N4O2S |
Molecular Weight |
402.5 g/mol |
IUPAC Name |
1-(3-acetylphenyl)-3-[4-(4-aminothieno[3,2-c]pyridin-3-yl)phenyl]urea |
InChI |
InChI=1S/C22H18N4O2S/c1-13(27)15-3-2-4-17(11-15)26-22(28)25-16-7-5-14(6-8-16)18-12-29-19-9-10-24-21(23)20(18)19/h2-12H,1H3,(H2,23,24)(H2,25,26,28) |
InChI Key |
AJDXRYWTZPNLGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)NC2=CC=C(C=C2)C3=CSC4=C3C(=NC=C4)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Acetyl-5-[(3-chlorophenyl)methylidene]thiolane-2,4-dione](/img/structure/B14193267.png)
![Thiourea, N,N'-bis[(1R,2R)-2-(dimethylamino)cyclohexyl]-](/img/structure/B14193275.png)
![(2S)-3-Methyl-2-{[(1S)-1-(pyridin-3-yl)ethyl]amino}butan-1-ol](/img/structure/B14193280.png)


![4-[(5-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy]naphthalen-1-amine](/img/structure/B14193311.png)
![[4-(4-Propylcyclohexyl)phenyl]thiourea](/img/structure/B14193319.png)

![N-Hydroxy-2-{[(pyridin-3-yl)methyl]sulfamoyl}acetamide](/img/structure/B14193333.png)

![[([1,1'-Biphenyl]-4-yl)oxy](triphenyl)stannane](/img/structure/B14193344.png)

![(2S)-2-(azidomethyl)-1-[(4-iodophenyl)methyl]pyrrolidine](/img/structure/B14193360.png)
![6,6'-(1,4-Phenylene)bis(2-phenylimidazo[1,2-a]pyrazin-3(7H)-one)](/img/structure/B14193365.png)
